Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.3644. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isothiocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and isothiocyanatomethyl derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Used as a building block in organic synthesis.
Uniqueness: Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate is unique due to its isothiocyanate group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and in the study of protein interactions .
Properties
CAS No. |
1779927-22-8 |
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Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
tert-butyl 2-(isothiocyanatomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-7-5-4-6-10(14)8-13-9-17/h10H,4-8H2,1-3H3 |
InChI Key |
DZIDGAWQBAQTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN=C=S |
Origin of Product |
United States |
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